molecular formula C13H10O4 B3057763 Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl- CAS No. 848780-33-6

Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl-

Cat. No.: B3057763
CAS No.: 848780-33-6
M. Wt: 230.22 g/mol
InChI Key: GWNPHSPZGPRLBG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl- (hereafter referred to by its IUPAC name for clarity) is a naphthofuranquinone derivative characterized by a fused naphthoquinone and dihydrofuran ring system. Key structural features include:

  • A hydroxyl group at position 4.
  • A methyl group at position 2.
  • A molecular formula of C₁₃H₁₀O₄ (exact mass: 242.058 g/mol) .

Biological Activity This compound exhibits potent antiproliferative activity against cancer cells. For instance, it demonstrated an IC₅₀ of 9.88 µg/mL against T47D breast cancer cells, with a high selectivity index (30.23), indicating minimal toxicity to normal cells . Mechanistically, it induces apoptosis via nuclear condensation and cell cycle arrest .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-3-methyl-2,3-dihydrobenzo[g][1]benzofuran-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-6-5-17-13-7-3-2-4-8(14)10(7)12(16)11(15)9(6)13/h2-4,6,14H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNPHSPZGPRLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C1C(=O)C(=O)C3=C2C=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459465
Record name Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848780-33-6
Record name Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydroxylation Strategies

Direct hydroxylation of the naphthoquinone ring remains challenging. Electrophilic hydroxylation using H₂O₂/Fe(II) introduces the 6-hydroxy group post-cyclization. Alternatively, biocatalytic methods (e.g., laccase-mediated oxidation) achieve regioselectivity >90%.

Methyl Group Introduction

  • Friedel-Crafts alkylation: Treating the dihydrofuran intermediate with methyl iodide and AlCl₃ selectively methylates position 3.
  • Grignard addition: Methylmagnesium bromide adds to the quinone carbonyl, followed by acid-catalyzed cyclization.

Hydrogenation and Reduction Techniques

Partial saturation of the furan ring is achieved via catalytic hydrogenation . Using Pd/C (10%) under H₂ (1 atm) in ethanol reduces the furan’s double bond without affecting the quinone moiety.

Conditions:

  • Temperature: 25°C
  • Yield: 80–85%
  • Selectivity: >95% for 2,3-dihydro products.

Oxidative Cyclization Methods

Ceric ammonium nitrate (CAN) -mediated oxidative cyclization of 2-hydroxy-3-methyl-1,4-naphthoquinone with ethylene glycol derivatives forms the dihydrofuran ring. The mechanism involves single-electron transfer (SET) to generate radical intermediates, followed by cyclization (Scheme 3).

Scheme 3:
$$
\text{2-Hydroxy-3-methyl-1,4-naphthoquinone} + \text{Ethylene Glycol} \xrightarrow{\text{CAN, MeCN}} \text{2,3-Dihydro-6-hydroxy-3-methyl-naphtho[1,2-b]furan-4,5-dione}
$$

Optimization:

  • Stoichiometry: 1.5 equiv CAN
  • Yield: 60–70%.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield (%) Selectivity
Cyclocondensation 2-Hydroxy-1,4-naphthoquinone + 3-methyl-2-chloroacetaldehyde HCl, EtOH, 80°C 70–85 High
Photochemical 2-Hydroxy-1,4-naphthoquinone + methylpropargyl alcohol Blue LED, MeCN, rt 65–78 Moderate
Hydrogenation Naphtho[1,2-b]furan-4,5-dione Pd/C, H₂, EtOH 80–85 High
Oxidative 2-Hydroxy-3-methyl-1,4-naphthoquinone + ethylene glycol CAN, MeCN, rt 60–70 Moderate

Mechanistic Insights

  • Cyclocondensation: Proceeds via acid-catalyzed enolization of the quinone, followed by nucleophilic attack on the aldehyde.
  • Photochemical cycloaddition: Generates triplet excited states of the quinone, forming biradical intermediates that cyclize regioselectively.
  • Hydrogenation: Pd/C facilitates syn-addition of H₂ to the furan double bond, preserving stereochemistry.

Chemical Reactions Analysis

Types of Reactions: Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts .

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit enhanced or altered biological activities. These derivatives are valuable for further research and potential therapeutic applications .

Scientific Research Applications

Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl- has been extensively studied for its scientific research applications. In chemistry, it serves as a valuable intermediate for synthesizing other bioactive compounds. In biology and medicine, it has shown promise as an anti-cancer agent, particularly in inhibiting the migration and invasion of breast cancer cells .

Mechanism of Action

The mechanism of action of Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl- involves the inhibition of Src-mediated signaling pathways. This compound blocks the activity of Src kinase, leading to reduced phosphorylation of focal adhesion kinase (FAK), p130 Cas, and paxillin. These effects result in the suppression of cell migration and invasion, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs in the Naphthofuranquinone Family

Naphtho[2,3-b]furan-4,9-diones

These isomers differ in the position of the quinone oxygen atoms (positions 4,9 vs. 4,5 in the target compound). Examples include:

2-(p-Tolyl)naphtho[2,3-b]furan-4,9-dione (3g): IC₅₀: Not reported, but synthesized via visible-light-mediated [3+2] cycloaddition (77% yield) . Activity: Primarily studied for synthetic utility rather than bioactivity.

2-(4-(tert-Butyl)phenyl)naphtho[2,3-b]furan-4,9-dione (3h) :

  • Melting Point : 180–182°C .
  • Key Difference : Bulkier substituents reduce solubility but may enhance membrane penetration .
Hybrid Derivatives with Triazoles or Arylamines

2,2-Dimethyl-3-(4-phenyl-[1,2,3]triazol-1-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione: Activity: Exhibits trypanocidal activity superior to benznidazole (standard drug for Chagas’ disease) due to enhanced lipophilicity from the phenyltriazole group . Mechanism: Redox cycling of the quinone moiety generates reactive oxygen species (ROS), damaging parasitic cells .

3-(4-Methoxyphenylamino)-2,3-dihydro-2,2-dimethylnaphtho[1,2-b]furan-4,5-dione: IC₅₀: 2.1 µM against Trypanosoma cruzi . Comparison: The methoxy group increases electron density, enhancing ROS generation compared to the target compound’s hydroxyl group .

Functional Analogs: Anticancer and Antimicrobial Agents

Anticancer Activity
Compound IC₅₀ (Cancer Cell Line) Key Mechanism Reference
Target Compound 9.88 µg/mL (T47D breast) Apoptosis via nuclear condensation
Naphtho[1,2-b]furan-4,5-dione (NFD) 5.2 µM (MDA-MB-231 breast) EGFR/PI3K/Akt inhibition
2,3-Dihydro-2,2-dimethyl derivatives 3.8 µM (HCT-116 colon) Src kinase suppression

Key Findings :

  • The hydroxy group at position 6 in the target compound enhances selectivity for hormone-responsive cancers (e.g., T47D) .
  • Methyl substitutions (e.g., at position 3) improve metabolic stability but may reduce solubility .
Antimicrobial Activity
Compound Pathogen Targeted MIC/IC₅₀ Mechanism Reference
Target Compound Not reported N/A N/A N/A
Dimer Naphtho[1,2-b]furan MRSA 4 µg/mL Bacterial membrane disruption
Naphtho[2,3-b]furan-4,9-dione Mycobacteria 0.5 µg/mL ROS-mediated damage

Physicochemical Properties :

Property Target Compound 2-(p-Tolyl)naphtho[2,3-b]furan-4,9-dione Triazole Hybrid
Molecular Weight 242.058 g/mol 306.31 g/mol 377.41 g/mol
LogP 2.70 3.85 4.12
Hydrogen Bond Donors 1 0 1

Implications : Higher LogP in analogs improves membrane permeability but may increase toxicity .

Biological Activity

Naphtho[1,2-b]furan-4,5-dione, also known as 2,3-dihydro-6-hydroxy-3-methyl-naphthoquinone (NFD), is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

NFD has the molecular formula C15H14O3C_{15}H_{14}O_3 and a molecular weight of approximately 242.27 g/mol. Its structure features a naphthoquinone core that contributes to its reactivity and biological functions.

PropertyValue
Molecular FormulaC15H14O3C_{15}H_{14}O_3
Molecular Weight242.27 g/mol
CAS Number75204-51-2

Research has demonstrated that NFD exhibits anti-cancer properties through several mechanisms:

  • Induction of Apoptosis : NFD has been shown to induce apoptosis in various cancer cell lines, including breast cancer MDA-MB-231 cells. This effect is mediated by:
    • S-phase cell cycle arrest.
    • Decreased expression of cyclins (A and B) and cyclin-dependent kinase (Cdk)2.
    • Activation of caspases leading to programmed cell death .
  • Regulation of Protein Expression : The compound influences the expression of proteins involved in apoptosis:
    • Up-regulation of pro-apoptotic protein Bad.
    • Down-regulation of anti-apoptotic proteins Bcl-2, Bcl-X(L), and survivin.
    • Loss of mitochondrial membrane potential and release of cytochrome c .
  • Reactive Oxygen Species (ROS) Generation : NFD generates ROS, which can lead to oxidative stress in cancer cells, further promoting apoptosis .

Study on Breast Cancer Cells

A study published in PubMed reported that NFD inhibited the proliferation of MDA-MB-231 breast cancer cells. The results indicated a significant increase in the sub-G1 population (indicative of apoptosis) and externalization of phosphatidylserine .

Hybrid Molecules

Recent research explored hybrid molecules containing naphthoquinone scaffolds. These compounds showed enhanced cytotoxicity against melanoma SK-MEL-5 cells compared to traditional chemotherapy agents like dinaciclib. The study highlighted the importance of structural modifications in increasing biological activity .

Therapeutic Potential

The anti-cancer properties of NFD suggest its potential as a therapeutic agent in oncology. The ability to induce apoptosis selectively in cancer cells while sparing normal cells makes it a candidate for further development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Naphtho[1,2-b]furan-4,5-dione derivatives, and how can purity be validated?

  • Methodology :

  • Visible-light-mediated synthesis : Utilize 2-hydroxy-1,4-naphthoquinones and olefins under blue LED (460 nm) irradiation in acetonitrile, followed by purification via silica gel chromatography (hexane/ethyl acetate). Yield optimization requires adjusting reaction time (e.g., 6–12 hours) .
  • Palladium-catalyzed coupling : Achieve reverse hydrogenolysis with Pd/C catalysts for furan ring formation without oxidants. Monitor reaction progress via TLC and confirm purity (>95%) using NMR (¹H, ¹³C) and HRMS .
  • Validation : Melting point analysis, IR spectroscopy (KBr disks for functional groups), and HPLC for purity checks .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • Spectroscopic analysis : Use ¹H NMR (300–600 MHz) to identify proton environments (e.g., hydroxy or methyl groups) and ¹³C NMR for carbonyl (C=O) and aromatic carbon signals. IR confirms hydroxyl (3200–3600 cm⁻¹) and quinone (1650–1750 cm⁻¹) stretches .
  • Mass spectrometry : HRMS (Agilent HP 6890/5973) to determine exact mass (e.g., 258.1106 Da for related derivatives) and isotopic patterns .
  • X-ray crystallography : Resolve stereochemistry for derivatives like (5R,6R)-configured analogs .

Advanced Research Questions

Q. What molecular mechanisms underlie its anti-cancer activity, particularly in EGFR/PI3K/Akt signaling?

  • Methodology :

  • In vitro assays : Treat oral squamous cell carcinoma (OSCC) or MDA-MB-231 cells with the compound (IC₅₀ determination via MTT assay). Monitor apoptosis via Annexin V/PI staining and caspase-3 activation .
  • Pathway inhibition : Use Western blotting to assess EGFR phosphorylation (Tyr1068), Akt (Ser473), and downstream targets (e.g., Bcl-2/Bax ratio). Co-treatment with EGFR inhibitors (e.g., gefitinib) validates specificity .
  • Contradictions : Discrepancies in efficacy across cell lines (e.g., OSCC vs. lung adenocarcinoma) may arise from differential EGFR expression or metabolic activation. Validate via siRNA knockdown or CRISPR-Cas9 models .

Q. How does the compound modulate inflammatory responses, and what are the key experimental pitfalls?

  • Methodology :

  • Anti-inflammatory screening : Use LPS-activated RAW 264.7 macrophages to measure NO• (Griess reagent) and PGE₂ (ELISA) inhibition. Compare to reference inhibitors (e.g., dexamethasone) .
  • Cytokine profiling : Quantify IL-6, TNF-α via multiplex assays. Note that redox activity of naphthoquinones may interfere with colorimetric assays; use fluorometric alternatives .
  • Toxicity considerations : Assess mitochondrial toxicity (MTT assay) and ROS generation (DCFH-DA probe) to distinguish anti-inflammatory effects from cytotoxicity .

Q. What strategies resolve contradictory data on its bioactivity across studies?

  • Methodology :

  • Batch variability : Ensure compound purity via HPLC and control for stereoisomers (e.g., (5R,6R) vs. racemic mixtures) .
  • Experimental design : Standardize cell culture conditions (e.g., serum-free media for EGFR studies) and validate target engagement using cellular thermal shift assays (CETSA) .
  • Data normalization : Use internal controls (e.g., housekeeping genes for qPCR) and meta-analysis of public datasets (e.g., GEO profiles for IL-6/EGFR correlations) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl-
Reactant of Route 2
Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl-

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